molecular formula C10H11N3S B1269622 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 51291-31-7

5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1269622
CAS RN: 51291-31-7
M. Wt: 205.28 g/mol
InChI Key: MJOLNPWSILTXMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol, often involves cyclization reactions. For instance, the basic nucleus of similar compounds can be synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions. The compound is further reacted with benzaldehyde to produce derivatives through condensation reactions (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of triazole rings, which are crucial for the compound's chemical behavior. The dihedral angles between the triazole ring and other structural motifs, such as benzene rings, play a significant role in determining the molecule's overall geometry and properties. For instance, crystallographic studies reveal the specific angles and distances between atoms in the structure, contributing to our understanding of its three-dimensional conformation (Xu et al., 2006).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, attributing to their diverse chemical properties. The presence of triazole and thiol groups allows for reactivity towards electrophiles and nucleophiles, respectively. These compounds can undergo condensation, cyclization, and substitution reactions, enabling the synthesis of a wide range of derivatives with varied chemical functionalities (Sarhan et al., 2008).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in material science and pharmaceuticals. Techniques like X-ray crystallography provide detailed information on the crystal lattice, which helps in understanding the stability and solubility of these compounds (Xu et al., 2006).

Chemical Properties Analysis

The chemical properties of 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol derivatives, such as reactivity patterns, are influenced by the triazole core and the substituents attached to it. These properties are essential for designing compounds for specific applications, including as inhibitors, ligands in metal complexes, or as intermediates in organic synthesis. The ability to modulate the electronic and steric properties by varying substituents on the triazole ring opens avenues for the development of novel compounds with tailored properties (Hovsepyan et al., 2018).

Scientific Research Applications

  • Antifungal Agents : Notable triazoles include the antifungal drugs fluconazole and itraconazole .
  • Antiviral Agents : Ribavirin is a triazole derivative with antiviral properties .
  • Antimigraine Agents : Rizatriptan is a triazole derivative used for treating migraines .
  • Anxiolytic Agents : Alprazolam is a triazole derivative used for treating anxiety .
  • Antidepressant Agents : Trazodone is a triazole derivative used for treating depression .
  • Antitumoral Agents : Letrozole and anastrozole are triazole derivatives used for treating tumors .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to GHS classification . It has hazard statements H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-benzyl-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-13-9(11-12-10(13)14)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOLNPWSILTXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353717
Record name 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

51291-31-7
Record name 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
3
Citations
D Akyüz, Ü Demirbaş, HT Akçay, E Menteşe… - …, 2020 - Wiley Online Library
The phthalonitrile (3) and triazole substituted metallo phthalocyanines (MPc) (4–7) were prepared. The novel compounds were characterized with spectroscopic data. Electrochemical …
Ü Demirbaş, D Öztürk, HT Akçay… - Journal of …, 2022 - Taylor & Francis
Magnesium(II) (4), lead(II) (5) and zinc(II) (6) phthalocyanines were prepared. The structures of 4–6 were confirmed by the spectroscopic characterization such as FT-IR, 1 H-NMR, …
Number of citations: 2 www.tandfonline.com
N Meng, W Yu, T Suzuki, M Chen, Z Qi… - The Journal of …, 2021 - ACS Publications
A mild condition via PPh 3 /I 2 /imidazole for the deoxygenation of substituted methanol derivatives has been identified. This metal-free process was found to proceed well on secondary …
Number of citations: 2 pubs.acs.org

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